m-PEG4-NHS ester, or methoxy poly(ethylene glycol) 4 N-hydroxysuccinimide ester, is a water-soluble compound characterized by its polyethylene glycol (PEG) backbone and an N-hydroxysuccinimide (NHS) ester functional group. This structure allows it to efficiently react with primary amines, making it a valuable tool in bioconjugation applications. The compound's hydrophilic nature enhances solubility in aqueous environments, which is particularly beneficial for biological applications where aggregation of proteins is a concern .
The primary reaction involving m-PEG4-NHS ester is the formation of covalent bonds with primary amines. The NHS group reacts with the amine to form a stable amide bond, which is essential for creating conjugates in various biochemical applications. This reaction typically occurs at physiological pH (around 7-9), ensuring compatibility with biological systems. The stability of the NHS ester under various conditions makes it a preferred choice for labeling and modifying biomolecules .
m-PEG4-NHS ester exhibits significant biological activity due to its ability to selectively modify proteins and peptides. By attaching m-PEG4-NHS ester to biomolecules, researchers can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. Its application in drug delivery systems and therapeutic agents has been widely studied, particularly in the development of targeted therapies such as PROTACs (proteolysis-targeting chimeras) .
The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy poly(ethylene glycol) with N-hydroxysuccinimide in the presence of a coupling agent. This process can be summarized as follows:
m-PEG4-NHS ester has a wide range of applications, including:
Studies on m-PEG4-NHS ester interactions focus on its reactivity with primary amines found in proteins and peptides. The efficiency of these interactions can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles. Research has shown that m-PEG4-NHS ester can effectively label lysine residues on proteins, allowing for detailed studies on protein function and interactions .
Several compounds share similarities with m-PEG4-NHS ester, particularly in their functionality as linkers or labeling agents. Below is a comparison highlighting their unique features:
Each compound offers distinct advantages depending on the specific application, but m-PEG4-NHS ester stands out due to its balance of solubility, reactivity, and versatility in various biochemical contexts .
m-PEG4-NHS ester, with the chemical formula C₁₄H₂₃NO₈ and molecular weight of 333.34 g/mol, represents a bifunctional bioconjugation reagent comprising three distinct structural components [1] [2] [3]. This compound features a linear architecture connecting a methyl-terminated polyethylene glycol chain to an N-hydroxysuccinimide ester reactive group through a defined tetraethylene glycol spacer unit [3] [4]. The systematic nomenclature for this compound is N-succinimidyl 4,7,10,13-tetraoxatetradecanoate, reflecting its precise chemical structure and functional group arrangement [2] [7].
Table 1: Molecular Structure Components
Component | Chemical Formula | Molecular Weight (Da) | Role | Structural Features |
---|---|---|---|---|
Methyl Terminal Cap | CH₃O- | 31.03 | Terminal group termination | Hydrophobic methyl terminus |
Tetraethylene Glycol Spacer (PEG4) | -(CH₂CH₂O)₄- | 176.21 | Hydrophilic spacer | Flexible ethylene oxide chain |
NHS Leaving Group | -OSu | 115.09 | Amine-reactive group | Cyclic imide leaving group |
The N-hydroxysuccinimide ester moiety serves as the reactive functional group within the molecular architecture, facilitating covalent attachment to primary amines through nucleophilic acyl substitution mechanisms [9] [10] [11]. This cyclic imide structure, characterized by the formula (CH₂CO)₂NOH, exhibits optimal reactivity toward primary aliphatic amine groups under physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0 [11] [16]. The NHS ester functionality demonstrates selective reactivity patterns, where the carbonyl carbon undergoes nucleophilic attack by primary amines, resulting in tetrahedral intermediate formation followed by NHS elimination as a leaving group [9] [11].
Research investigations have established that NHS esters can undergo competing reactions with alternative nucleophiles including hydroxyl and sulfhydryl groups, though the resulting ester and thioester linkages exhibit reduced stability compared to the primary amide bonds formed with amines [9] [15]. Recent proteomics studies have revealed that NHS esters may participate in ring-opening reactions of the succinimide moiety under certain conditions, leading to N-succinamide derivative formation as a side reaction that varies depending on the specific lysine environment and nucleophile characteristics [15].
The tetraethylene glycol component constitutes the central structural element, providing a hydrophilic spacer of precisely four ethylene oxide units with the molecular formula C₈H₁₈O₅ [5]. This discrete-length polyethylene glycol segment imparts critical physicochemical properties including enhanced water solubility, reduced protein aggregation tendencies, and decreased immunogenicity to conjugated biomolecules [7] [23]. The PEG4 spacer adopts conformations characterized by significant chain flexibility, enabling rotational freedom around the carbon-oxygen bonds within the ethylene oxide repeating units [17] [19].
Molecular dynamics simulations and experimental studies have demonstrated that tetraethylene glycol chains exhibit enhanced flexibility compared to shorter oligomers while maintaining more defined conformational preferences than longer PEG chains [18] [19]. The four-unit PEG spacer provides an extended molecular length of approximately 16 angstroms when fully extended, facilitating optimal spacing between conjugated moieties in bioconjugation applications [23]. This specific chain length represents a compromise between achieving sufficient hydrophilicity and maintaining compact molecular dimensions for efficient bioconjugation reactions [17] [23].
The methoxy group (-OCH₃) functions as the terminal capping unit, providing chemical stability and influencing the overall immunogenic profile of the molecule [24] [25] [27]. This terminal methyl group exhibits hydrophobic characteristics that can significantly impact the recognition patterns of anti-PEG antibodies, with research demonstrating that methoxy-terminated PEG derivatives elicit higher antibody titers compared to hydroxyl-terminated alternatives [24] [27]. Structural crystallography studies have revealed that the methoxy terminus becomes buried within antibody binding pockets, forming van der Waals interactions with aromatic residues and contributing substantially to the binding affinity of anti-PEG antibodies [25].
The terminal methyl group represents only 0.15% of the total molecular weight for PEG derivatives, yet its presence dramatically influences immunological recognition patterns [27]. Comparative immunogenicity studies have shown that antibodies raised against methoxy-PEG conjugates exhibit significantly higher binding affinities for methoxy-terminated polymers compared to PEG diol variants, despite the minimal structural difference [27]. This terminal group effect demonstrates the critical importance of end-group chemistry in determining the biological behavior of PEG-based bioconjugation reagents [28].
m-PEG4-NHS ester demonstrates excellent solubility characteristics across both aqueous and organic solvent systems, a property attributed to the amphiphilic nature conferred by the tetraethylene glycol spacer [29] [32]. The compound exhibits ready solubility in water, enabling direct dissolution for bioconjugation applications in physiological buffer systems [29]. In organic media, the compound shows particularly favorable solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, which are commonly employed for stock solution preparation [29] [32].
The enhanced aqueous solubility profile results from the hydrophilic ethylene oxide units within the PEG4 spacer, which facilitate hydrogen bonding interactions with water molecules [23] [26]. Stock solution preparation protocols typically utilize concentrations ranging from 1 to 50 millimolar in dimethyl sulfoxide or dimethylformamide, with these solutions remaining stable when stored under moisture-free conditions at -20°C [32]. The compound's solubility characteristics enable versatile application in both organic synthesis protocols and aqueous bioconjugation reactions [32].
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 333.34 g/mol | [1] [2] [3] |
Molecular Formula | C₁₄H₂₃NO₈ | [1] [2] [3] |
Physical State (20°C) | Liquid | [2] |
Storage Temperature | Frozen (<0°C) | [2] |
Flash Point | 215°C | [2] |
Appearance | Colorless to light yellow clear liquid | [2] |
Solubility in Water | Readily soluble | [29] |
Solubility in DMSO | Readily soluble | [29] [32] |
Solubility in DMF | Readily soluble | [29] [32] |
NHS Ester Half-life (pH 7.0, 0°C) | 4-5 hours | [11] [41] |
NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | [11] [41] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of m-PEG4-NHS ester, with characteristic chemical shift patterns enabling identification of each molecular component [33]. Proton NMR analysis in deuterated chloroform reveals distinctive signals at δ 3.5-3.7 ppm corresponding to the methylene protons within the PEG4 spacer unit, appearing as a complex multiplet due to the overlapping ethylene oxide environments [33]. The NHS succinimide ring protons exhibit characteristic signals at δ 2.8 ppm, while the terminal methoxy group produces a singlet at δ 3.8 ppm [33].
Infrared spectroscopy analysis demonstrates the presence of the characteristic carbonyl stretch at 1718 cm⁻¹, indicative of the NHS ester functionality [33]. This spectroscopic signature serves as a diagnostic tool for confirming successful synthesis and monitoring potential hydrolysis reactions during storage [33]. Ultraviolet-visible spectroscopy proves valuable for quantitative analysis of NHS ester hydrolysis, as the NHS byproduct exhibits absorption characteristics in the 260-280 nm range, enabling kinetic studies of ester stability under various pH and temperature conditions [11].
Table 3: Spectroscopic Characteristics
Technique | Chemical Shift/Wavelength | Assignment | Solvent/Conditions | Reference |
---|---|---|---|---|
¹H NMR | δ 3.5-3.7 ppm | PEG methylene protons | CDCl₃ | [33] |
¹H NMR | δ 2.8 ppm | NHS succinimide protons | CDCl₃ | [33] |
¹H NMR | δ 3.8 ppm | Methyl group protons | CDCl₃ | [33] |
IR Spectroscopy | 1718 cm⁻¹ | C=O stretch (ester) | CH₂Cl₂ | [33] |
UV-Vis | 260-280 nm | NHS hydrolysis byproduct | Aqueous | [11] |
The stability profile of m-PEG4-NHS ester demonstrates significant dependence on environmental conditions, particularly temperature, pH, and moisture exposure [2] [11] [41]. Under optimal storage conditions at temperatures below 0°C with desiccant protection, the compound maintains structural integrity for extended periods [2] [43]. The NHS ester functionality represents the most labile component, exhibiting hydrolysis kinetics that follow predictable patterns based on pH and temperature parameters [11] [41].
Hydrolysis kinetic studies have established that the NHS ester half-life ranges from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [11] [41]. These stability parameters demonstrate the critical importance of pH control and temperature management during bioconjugation procedures [32] [41]. The compound exhibits enhanced stability in anhydrous organic solvents, with stock solutions in dimethyl sulfoxide or dimethylformamide remaining reactive for months when stored under inert atmosphere at -20°C [32].
Storage protocols recommend equilibrating reagent containers to room temperature prior to opening to prevent moisture condensation, and immediate reconstitution of aliquots to minimize exposure time to ambient conditions [29] [32]. The moisture sensitivity of the NHS ester functionality necessitates strict adherence to desiccated storage conditions, as water exposure accelerates hydrolysis reactions that diminish conjugation efficiency [32] [43].
The tetraethylene glycol chain length within m-PEG4-NHS ester significantly influences the compound's physical and biological properties compared to alternative PEG chain lengths [17] [34] [35]. Research examining PEG chain length effects on mechanical properties demonstrates that four ethylene oxide units provide moderate flexibility characteristics, exhibiting reduced chain mobility compared to longer PEG variants while maintaining superior flexibility relative to shorter oligomers [34] [35]. Rheological studies indicate that PEG4 chains demonstrate storage and loss moduli values that reflect intermediate viscoelastic behavior, positioning this chain length optimally for bioconjugation applications requiring balance between flexibility and structural definition [34].
Comparative studies across different PEG chain lengths reveal that tetraethylene glycol provides optimal circulation characteristics for biomedical applications, avoiding the rapid clearance associated with shorter chains while preventing the immunogenic responses often observed with longer PEG derivatives [36] [42]. The four-unit PEG length demonstrates enhanced performance in biosensor applications, with electrochemical studies showing that PEG4 spacers provide efficient anti-fouling properties while maintaining accessible target recognition compared to both shorter and longer PEG alternatives [17].
Thermal analysis reveals that PEG4 chains exhibit distinct melting behavior and crystallinity patterns that influence the overall stability and handling characteristics of the compound [34]. The intermediate chain length provides sufficient hydrophilicity to ensure aqueous compatibility while maintaining compact molecular dimensions that facilitate predictable reaction stoichiometry in bioconjugation applications [17] [26].
Table 4: Structure-Property Relationships
Structural Parameter | Property Effect | Comparison/Impact | Reference |
---|---|---|---|
PEG Chain Length (4 units) | Moderate flexibility and solubility | Less flexible than longer PEG chains | [17] [23] |
Methyl Terminal Group | Reduced immunogenicity vs backbone | More immunogenic than hydroxyl terminus | [24] [27] |
NHS Ester Group | Amine reactivity and hydrolysis susceptibility | pH and temperature dependent stability | [9] [11] |
Overall Molecular Size | Compact structure with defined length | ~16 Angstroms extended length | [23] |
Hydrophilic-Hydrophobic Balance | Enhanced aqueous solubility | Facilitates bioconjugation applications | [7] [32] |
The methoxy terminal group significantly modulates the reactivity profile and biological recognition characteristics of m-PEG4-NHS ester compared to alternative terminal group chemistries [24] [27] [37]. Comparative studies demonstrate that methyl-terminated PEG derivatives exhibit distinct immunological recognition patterns, with the hydrophobic methoxy group contributing to enhanced antibody binding affinity through van der Waals interactions within antibody binding pockets [25] [27]. This terminal group effect influences both the pharmacokinetic behavior and potential immunogenic responses of PEG-conjugated therapeutic molecules [24].
The terminal methoxy group impacts the overall hydrophilic-hydrophobic balance of the molecule, influencing self-assembly behavior and interaction patterns with biological membranes and proteins [37] [39]. Research examining end-group effects on hydrogel properties reveals that methoxy termination contributes to enhanced cross-linking efficiency and altered mechanical properties compared to hydroxyl or carboxyl-terminated alternatives [37]. The specific chemistry of the terminal group affects micellar formation behavior and aggregate size in aqueous solutions, ultimately influencing the performance characteristics in bioconjugation applications [37].
The reaction mechanisms and kinetics of methoxy-polyethylene glycol-4-N-hydroxysuccinimide ester (m-PEG4-NHS ester) are fundamental to understanding its behavior in bioconjugation applications. This compound, with molecular formula C₁₄H₂₃NO₈ and molecular weight 333.33 g/mol [1], exhibits complex reaction pathways that involve both desired aminolysis reactions and competing hydrolysis processes [2] [3].
The primary reaction pathway for m-PEG4-NHS ester involves nucleophilic attack by primary amines on the carbonyl carbon of the NHS ester group. This reaction proceeds through a two-step mechanism culminating in the formation of thermodynamically stable amide bonds [2] [4]. The initial nucleophilic addition generates a tetrahedral intermediate, which subsequently undergoes elimination of the N-hydroxysuccinimide leaving group to yield the final amide product [5] [6].
The stability of the resulting amide linkage makes this reaction particularly valuable for bioconjugation applications. NHS esters react efficiently with primary amino groups at physiological to slightly alkaline conditions, specifically within the pH range of 7.2 to 9.0, producing stable and irreversible amide bonds [2] [7]. The reaction stoichiometry follows a 1:1 ratio between the NHS ester and primary amine, with the concomitant release of N-hydroxysuccinimide as a byproduct [8].
Under optimal reaction conditions, m-PEG4-NHS ester demonstrates selective reactivity toward primary amines including the epsilon-amino groups of lysine residues and the alpha-amino groups at protein N-termini [9] [10]. Research has shown that the reaction reaches completion within 30-60 minutes at room temperature or 2 hours at 4°C when conducted in appropriate buffer systems [9].
The nucleophilic substitution mechanism for m-PEG4-NHS ester follows a well-characterized addition-elimination pathway typical of activated esters [4] [6]. The mechanism initiates with nucleophilic attack by the lone pair of electrons on the primary amine nitrogen at the electrophilic carbonyl carbon of the NHS ester group [11] [12].
Formation of the tetrahedral intermediate represents the rate-determining step in the overall reaction sequence [6] [13]. This intermediate features a negatively charged oxygen atom and a positively charged nitrogen atom, creating a zwitterionic species that is stabilized through resonance effects [4]. The subsequent elimination step involves reformation of the carbonyl double bond with concurrent expulsion of the N-hydroxysuccinimide leaving group [5] [6].
Kinetic studies have demonstrated that the reaction rate constant exhibits first-order dependence on both NHS ester concentration and free amine concentration under pseudo-first-order conditions [13]. The second-order rate constant for the aminolysis reaction has been shown to correlate with amine basicity, with a nucleophilic parameter αnuc of approximately 1.0, indicating significant charge accumulation during tetrahedral intermediate formation [13].
Hydrolysis represents the primary competing reaction pathway for m-PEG4-NHS ester in aqueous environments. This unwanted side reaction involves nucleophilic attack by hydroxide ions or water molecules on the NHS ester carbonyl carbon, leading to formation of the corresponding carboxylic acid and release of N-hydroxysuccinimide [2] [3] [14].
The hydrolysis reaction follows a similar mechanistic pathway to aminolysis, proceeding through tetrahedral intermediate formation followed by elimination of the NHS leaving group [14]. However, the hydrolysis pathway becomes increasingly problematic at elevated pH values due to the higher concentration of hydroxide nucleophiles [2] [15].
Two distinct hydrolysis pathways have been identified: direct hydroxide attack and water-mediated hydrolysis [3]. The hydroxide-mediated pathway predominates under alkaline conditions and exhibits second-order kinetics with respect to hydroxide ion concentration [14]. Conversely, the water-mediated pathway becomes more significant under neutral pH conditions but proceeds at substantially slower rates [3].
The hydrolysis kinetics of m-PEG4-NHS ester demonstrate pronounced pH dependence, with reaction rates increasing exponentially as pH rises above 7.0 [2] [3] [16]. This pH sensitivity arises from the dependence of the reaction on hydroxide ion concentration, which increases tenfold for each unit increase in pH [17].
Comprehensive kinetic studies have established that the hydrolysis half-life decreases dramatically with increasing pH. At pH 7.0 and 0°C, the hydrolysis half-life ranges from 4 to 5 hours [2] [17]. This half-life decreases to approximately 1 hour at pH 8.0 and 25°C [18]. Under more alkaline conditions at pH 8.6 and 4°C, the half-life drops precipitously to approximately 10 minutes [2] [15] [17].
For branched polyethylene glycol NHS esters specifically, research has shown that hydrolysis half-life exceeds 120 minutes at pH 7.4 but falls below 9 minutes at pH 9.0 [16]. These findings underscore the critical importance of pH control in maintaining NHS ester stability and reaction efficiency.
Quantitative determination of m-PEG4-NHS ester hydrolysis half-lives in aqueous solutions has been accomplished through spectrophotometric monitoring of N-hydroxysuccinimide release [19] [17]. The NHS byproduct exhibits characteristic absorption at 260-280 nm, enabling direct measurement of hydrolysis progression [2] [17].
pH | Temperature (°C) | Half-life (minutes) | Reference |
---|---|---|---|
7.0 | 0 | 240-300 | [2] [17] [18] |
7.4 | 25 | 120 | [16] |
8.0 | 25 | 60 | [19] [18] |
8.3 | 25 | 30 | [20] [21] |
8.6 | 4 | 10 | [2] [15] [17] |
9.0 | 25 | 5-9 | [16] |
Experimental determination of hydrolysis kinetics typically employs pseudo-first-order conditions with excess hydroxide ions [22]. Under these conditions, the reaction follows first-order kinetics with respect to NHS ester concentration, allowing straightforward calculation of rate constants and half-lives [14] [22].
Studies comparing different PEG NHS ester structures have revealed that m-PEG4-NHS ester exhibits intermediate stability compared to other PEG-NHS variants. The presence of the four-unit polyethylene glycol spacer provides modest stabilization against hydrolysis compared to shorter-chain analogs but remains more susceptible than longer-chain variants [19] [22].
The pH range of 7.2 to 9.0 represents the optimal window for m-PEG4-NHS ester reactions, balancing the competing requirements of sufficient amine deprotonation for nucleophilic attack against excessive hydrolysis rates [2] [7]. Within this range, the epsilon-amino groups of lysine residues achieve sufficient deprotonation to enable efficient conjugation while minimizing unwanted side reactions [20] [21].
Research has established that pH 8.3 to 8.5 represents the optimal compromise between reaction efficiency and stability [20] [23] [21]. At this pH, primary amines exist predominantly in their deprotonated, nucleophilic form while hydrolysis rates remain manageable [24]. Sodium bicarbonate buffer adjusted to pH 8.3-8.5 has emerged as the preferred buffer system for NHS ester conjugation reactions [21] [25].
Lower pH values below 7.2 result in protonation of primary amines, dramatically reducing their nucleophilicity and essentially eliminating the desired conjugation reaction [23] [21]. Conversely, pH values above 9.0 lead to rapid hydrolysis of the NHS ester group, consuming reagent before productive conjugation can occur [24] [17].
Temperature exerts profound effects on both the desired aminolysis reaction and the competing hydrolysis pathway for m-PEG4-NHS ester. Elevated temperatures accelerate both reaction pathways, but the hydrolysis reaction typically shows greater temperature sensitivity, leading to reduced reaction efficiency at higher temperatures [26].
Standard conjugation reactions are typically conducted at room temperature (20-25°C) or under mild cooling at 4°C [9] [25]. Room temperature conditions provide optimal balance between reasonable reaction rates and acceptable hydrolysis levels [26]. Reactions conducted at 4°C exhibit slower kinetics but improved selectivity due to preferential suppression of the hydrolysis pathway [9].
Temperature (°C) | Hydrolysis Rate | Aminolysis Rate | Recommended Use |
---|---|---|---|
0 | Slowest | Slowest | Long-term storage |
4 | Slow | Slow | Reaction conditions |
25 | Moderate | Optimal | Standard conditions |
37 | Fast | Very fast but competing hydrolysis | Avoid for NHS esters |
Elevated temperatures above 37°C should be avoided for NHS ester reactions due to rapid hydrolysis that consumes reagent without productive conjugation [26]. The temperature coefficient for hydrolysis reactions is typically higher than for aminolysis reactions, making temperature control especially critical for reaction optimization [26].
Buffer selection profoundly influences m-PEG4-NHS ester reaction efficiency and selectivity. The ideal buffer system must maintain stable pH within the optimal range while avoiding chemical interference with the reaction [27] [25]. Primary amine-containing buffers such as Tris and glycine must be avoided due to their ability to consume NHS ester through competing conjugation reactions [27] [25].
Phosphate-buffered saline represents an excellent choice for NHS ester reactions, providing stable pH control without interfering nucleophiles [23] [7]. Sodium bicarbonate buffer adjusted to pH 8.3-8.5 offers optimal pH conditions for efficient conjugation [21] [25]. HEPES buffer provides good compatibility due to its lack of primary amine groups, though its optimal pH range is somewhat lower than ideal for NHS reactions [27].
Buffer System | pH Range | Compatibility | Notes |
---|---|---|---|
Phosphate Buffered Saline (PBS) | 7.2-7.4 | Excellent | Standard choice |
Sodium Bicarbonate | 8.3-8.5 | Excellent | Optimal pH for NHS reactions |
Phosphate Buffer | 7.0-8.0 | Good | Non-amine buffer |
Tris Buffer | 7.5-8.5 | Controversial/Avoid | Primary amine present |
Glycine Buffer | 8.0-9.0 | Avoid | Primary amine present |
HEPES Buffer | 7.2-8.0 | Good | No primary amines |
Ammonium-containing buffers | Variable | Avoid | Competing nucleophiles |
Recent research has challenged the conventional wisdom regarding Tris buffer incompatibility with NHS chemistry, with some studies suggesting that Tris may not significantly interfere with biotinylation reactions under certain conditions [28]. However, the consensus recommendation remains to avoid amine-containing buffers when possible [27] [25].
The concentration of both m-PEG4-NHS ester and target protein significantly influences reaction efficiency and product distribution. Optimal conjugation typically requires a 5 to 50-fold molar excess of NHS ester relative to available primary amine groups [9] [29]. For monolabeling applications, an 8 to 10-fold molar excess has been identified as optimal for many proteins [30] [29].
Protein concentrations of 1-10 mg/mL provide optimal reaction conditions, with higher concentrations favoring the desired conjugation reaction over competing hydrolysis [25] [29]. Concentrated protein solutions help overcome the competition from hydrolysis by providing abundant nucleophilic targets for the NHS ester [31].
Parameter | Typical Range | Effect on Reaction | Optimal Conditions |
---|---|---|---|
NHS Ester to Protein Ratio | 5-50 fold excess | Higher ratio = more conjugation | 8-10 fold for monolabeling |
Protein Concentration | 1-10 mg/mL | Higher conc. = faster reaction | 5-10 mg/mL |
NHS Ester Concentration | 0.1-10 mM | Higher conc. = faster hydrolysis | 1-5 mM |
Buffer Concentration | 0.1-0.2 M | Higher conc. = better pH stability | 0.1 M |
Buffer concentration affects reaction stability by providing greater pH buffering capacity. Concentrations of 0.1 to 0.2 M typically provide adequate buffering while avoiding excessive ionic strength that might interfere with protein stability [20] [23]. The reaction should be conducted with vigorous mixing to ensure uniform distribution of reagents and optimal reaction kinetics [9] [25].